molecular formula C10H8 B044106 m-Ethynylstyrene CAS No. 114292-48-7

m-Ethynylstyrene

Cat. No. B044106
CAS RN: 114292-48-7
M. Wt: 128.17 g/mol
InChI Key: SOCMFKKFIYSHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Ethynylstyrene, also known as 4-ethynylstyrene, is a chemical compound that belongs to the group of styrenes. It is a colorless liquid with a molecular formula of C10H8. m-Ethynylstyrene has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of m-Ethynylstyrene is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in cell division. This leads to the arrest of cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that m-Ethynylstyrene has potent anticancer properties. It has been shown to induce apoptosis in cancer cells, which leads to their death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anticancer properties, m-Ethynylstyrene has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of m-Ethynylstyrene is its ease of synthesis. It can be synthesized using simple and cost-effective methods. Additionally, it has a wide range of potential applications in various fields. However, one of the limitations of m-Ethynylstyrene is its instability. It is prone to degradation in the presence of air and light, which can affect its properties and potential applications.

Future Directions

There are several future directions for research on m-Ethynylstyrene. One potential area of research is the development of new methods for its synthesis. This could involve the use of new catalysts or reaction conditions to improve the yield and purity of the compound. Another area of research is the exploration of its potential applications in the field of medicine. This could involve the development of new anticancer drugs or the study of its effects on other diseases. Finally, further research is needed to fully understand the mechanism of action of m-Ethynylstyrene and its effects on the human body.

Synthesis Methods

The synthesis of m-Ethynylstyrene can be achieved through various methods, including the Sonogashira coupling reaction, Heck reaction, and the Suzuki-Miyaura coupling reaction. Among these, the Sonogashira coupling reaction is the most commonly used method. In this method, aryl halides are reacted with terminal alkynes in the presence of a palladium catalyst, which leads to the formation of m-Ethynylstyrene.

Scientific Research Applications

M-Ethynylstyrene has been the focus of extensive research due to its potential applications in various fields. In the field of materials science, it has been used as a monomer for the synthesis of various polymers. It has also been used in the synthesis of liquid crystals, which have potential applications in the display industry. In the field of medicinal chemistry, m-Ethynylstyrene has been studied for its potential anticancer properties.

properties

CAS RN

114292-48-7

Product Name

m-Ethynylstyrene

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

1-ethenyl-3-ethynylbenzene

InChI

InChI=1S/C10H8/c1-3-9-6-5-7-10(4-2)8-9/h1,4-8H,2H2

InChI Key

SOCMFKKFIYSHNR-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C#C

Canonical SMILES

C=CC1=CC(=CC=C1)C#C

synonyms

Benzene, 1-ethenyl-3-ethynyl- (9CI)

Origin of Product

United States

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